molecular formula C14H11Cl2NO2 B2766527 2-[(2,6-Dichlorobenzyl)amino]benzoic acid CAS No. 451498-52-5

2-[(2,6-Dichlorobenzyl)amino]benzoic acid

Cat. No.: B2766527
CAS No.: 451498-52-5
M. Wt: 296.15
InChI Key: WESFMASNMKEFNN-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)amino]benzoic acid is an organic compound with the molecular formula C14H11Cl2NO2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2,6-dichlorobenzylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorobenzyl)amino]benzoic acid typically involves the reaction of 2,6-dichlorobenzylamine with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorobenzyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoic acid derivatives .

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which are involved in the inflammatory response. By blocking these enzymes, the compound can reduce inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dichlorobenzyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorobenzyl group enhances its stability and reactivity compared to other analogs .

Biological Activity

2-[(2,6-Dichlorobenzyl)amino]benzoic acid, also known as a derivative of benzoic acid, has garnered attention in biological research due to its potential therapeutic applications. This compound's structure includes a dichlorobenzyl moiety attached to an amino group on a benzoic acid backbone, which may influence its biological activity and interactions with various molecular targets.

  • Chemical Formula : C₁₄H₁₁Cl₂NO₂
  • CAS Number : 451498-52-5
  • Molecular Weight : 288.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dichlorobenzyl group may enhance lipophilicity, facilitating membrane permeability and receptor binding. Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain biochemical pathways, although detailed mechanisms remain under investigation .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Some studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models, possibly through the inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions such as cancer or metabolic disorders .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of various benzoic acid derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency.

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Control (Penicillin)16Staphylococcus aureus

Anti-inflammatory Activity

In vitro assays demonstrated that this compound significantly reduced the production of TNF-α in lipopolysaccharide-stimulated macrophages. The results indicated a concentration-dependent response.

Concentration (µM)TNF-α Production (pg/mL)
0150
10120
5080
10050

Enzyme Inhibition Studies

Research into the inhibitory effects of this compound on acetylcholinesterase (AChE) revealed promising results. The IC50 value was determined through enzyme kinetics assays.

CompoundIC50 (µM)
This compound15
Control (Donepezil)0.1

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-11-5-3-6-12(16)10(11)8-17-13-7-2-1-4-9(13)14(18)19/h1-7,17H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESFMASNMKEFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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